molecular formula C7H15N2O8P B12820731 n-Glycyl-5-o-phosphonopentofuranosylamine CAS No. 92379-77-6

n-Glycyl-5-o-phosphonopentofuranosylamine

Cat. No.: B12820731
CAS No.: 92379-77-6
M. Wt: 286.18 g/mol
InChI Key: OBQMLSFOUZUIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogenphosphate: is a complex organic compound with significant biochemical and pharmacological relevance This compound is characterized by its unique structure, which includes an oxolane ring, aminoacetyl group, and dihydrogen phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogenphosphate typically involves multi-step organic reactions. One common method includes the condensation of a suitable oxolane derivative with an aminoacetyl precursor under controlled conditions. The reaction is often catalyzed by specific enzymes or chemical catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The process may also involve purification steps such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the hydroxyl groups on the oxolane ring.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, targeting the aminoacetyl group.

    Substitution: Substitution reactions can occur at various positions on the oxolane ring or the aminoacetyl group, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

    Nucleophiles: Ammonia, hydroxide ions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogenphosphate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in biochemical assays, providing insights into cellular processes.

Medicine: Medically, this compound is investigated for its potential therapeutic effects. It may have applications in drug development, particularly in designing molecules that target specific enzymes or receptors.

Industry: Industrially, [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogenphosphate is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogenphosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl phosphate
  • [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl sulfate
  • [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl nitrate

Uniqueness: Compared to similar compounds, [5-[(2-Aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogenphosphate is unique due to its specific phosphate group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with phosphate-binding proteins or enzymes.

Properties

IUPAC Name

[5-[(2-aminoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N2O8P/c8-1-4(10)9-7-6(12)5(11)3(17-7)2-16-18(13,14)15/h3,5-7,11-12H,1-2,8H2,(H,9,10)(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQMLSFOUZUIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)NC(=O)CN)O)O)OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864203
Record name N-Glycyl-5-O-phosphonopentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92379-77-6
Record name N-(Aminoacetyl)-5-O-phosphonopentofuranosylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092379776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC333308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Glycyl-5-O-phosphonopentofuranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.